molecular formula C7H7F3N2O B13512271 (5-Methoxy-6-trifluoromethylpyridin-3-yl)amine

(5-Methoxy-6-trifluoromethylpyridin-3-yl)amine

Cat. No.: B13512271
M. Wt: 192.14 g/mol
InChI Key: DRPVYHMBINOIRE-UHFFFAOYSA-N
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Description

5-methoxy-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 5-methoxy-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-methoxy-6-(trifluoromethyl)pyridin-3-amine include:

Uniqueness

What sets 5-methoxy-6-(trifluoromethyl)pyridin-3-amine apart from similar compounds is its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups provides unique electronic and steric properties that can be advantageous in various research and industrial applications .

Biological Activity

(5-Methoxy-6-trifluoromethylpyridin-3-yl)amine is a pyridine derivative notable for its unique structural features, including a methoxy group and a trifluoromethyl group. These modifications are significant in medicinal chemistry, as they can enhance the compound's biological activity and pharmacological properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The molecular structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Methoxy Group : An -OCH₃ group that can influence solubility and reactivity.
  • Trifluoromethyl Group : A -CF₃ group that enhances lipophilicity and can improve binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving the PI3K-Akt-mTOR signaling pathway.
  • Neurotransmitter Modulation : It may affect neurotransmitter transporters, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInhibition of PI3K-Akt-mTOR pathway
Neurotransmitter ModulationInteraction with SLC6 transporters
AntimicrobialDisruption of bacterial cell membranes

Case Study 1: Anticancer Activity

A study demonstrated that this compound inhibited the growth of MCF7 breast cancer cells. The compound exhibited an IC₅₀ value of approximately 0.048 µM, indicating potent activity against cells expressing mutant PI3K . The compound's mechanism involves the inhibition of downstream effectors in the PI3K signaling pathway, leading to reduced cell viability.

Case Study 2: Neurotransmitter Interaction

Research exploring the interaction of this compound with neurotransmitter transporters revealed its potential to modulate serotonin uptake. The inclusion of the trifluoromethyl group significantly increased the compound's potency compared to non-fluorinated analogs . This suggests a role in developing treatments for mood disorders.

Synthesis Methods

Several synthetic routes have been developed to produce this compound:

  • Nucleophilic Substitution : Utilizing trifluoromethylated pyridine derivatives.
  • Direct Methoxylation : Employing methanol under acidic conditions to introduce the methoxy group.

These methods are crucial for obtaining sufficient quantities for biological studies and potential pharmaceutical applications.

Properties

IUPAC Name

5-methoxy-6-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-2-4(11)3-12-6(5)7(8,9)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPVYHMBINOIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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